1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Serotonin receptor pharmacology CNS drug discovery Structure-activity relationship

1,3,7-Trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 19977-26-5, molecular formula C10H11N5O2, MW 233.23) is a tricyclic heterocyclic compound belonging to the imidazo[2,1-f]purine-2,4-dione class, structurally derived from the xanthine alkaloid theophylline via annulation of an imidazole ring. This compound constitutes the 8-unsubstituted core scaffold of a broader series extensively investigated for central nervous system (CNS) receptor modulation, particularly serotonin 5-HT1A and 5-HT7 receptor affinity.

Molecular Formula C10H11N5O2
Molecular Weight 233.231
CAS No. 19977-26-5
Cat. No. B2621599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS19977-26-5
Molecular FormulaC10H11N5O2
Molecular Weight233.231
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C10H11N5O2/c1-5-4-15-6-7(12-9(15)11-5)13(2)10(17)14(3)8(6)16/h4H,1-3H3,(H,11,12)
InChIKeyUCRWKJWWUYKFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: 1,3,7-Trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 19977-26-5) – Core Scaffold Identity and Baseline Characteristics


1,3,7-Trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 19977-26-5, molecular formula C10H11N5O2, MW 233.23) is a tricyclic heterocyclic compound belonging to the imidazo[2,1-f]purine-2,4-dione class, structurally derived from the xanthine alkaloid theophylline via annulation of an imidazole ring . This compound constitutes the 8-unsubstituted core scaffold of a broader series extensively investigated for central nervous system (CNS) receptor modulation, particularly serotonin 5-HT1A and 5-HT7 receptor affinity . It has also been evaluated as a purine nucleoside phosphorylase (PNP) inhibitor with a reported Ki of 17,000 nM in fluorescence-based binding assays . Commercially available at typical purities of ≥98% , this compound serves primarily as a synthetic intermediate and a reference scaffold for structure-activity relationship (SAR) studies in neuropsychiatric and anticancer drug discovery programs.

Workflow Core scaffold for 5-HT1A/5-HT7 receptor SAR studies 8-unsubstituted synthetic intermediate
Selection Fused tricyclic geometry distinct from monocyclic xanthines Enables adenosine receptor subtype profiling
Use Context PNP inhibition reference or counterscreen in purine metabolism research Low-potency comparator context

Why 1,3,7-Trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Replaced by Xanthine Analogs or 7-Desmethyl Congeners


Substitution of this compound with superficially similar methylxanthines (e.g., caffeine, theophylline) or the 1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione scaffold is not functionally neutral. Docking studies have proven that the substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system is essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors . The 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione series, which lacks the 7-methyl group, exhibits a markedly different receptor activity spectrum . Conversely, while caffeine (1,3,7-trimethylxanthine) shares the 1,3,7-trimethyl substitution pattern, it lacks the fused imidazo[2,1-f] ring system that enables the unique tricyclic geometry required for specific CNS receptor engagement . Furthermore, the unsubstituted 8-position on this compound provides a critical synthetic handle for divergent derivatization that is absent in fully substituted analogs; 8-substituted derivatives of this core have demonstrated potent antidepressant-like activity in the forced swim test (FST) in mice, with anxiolytic effects exceeding those of diazepam at 2.5 mg/kg .

Target scaffold 1,3,7-Trimethyl-imidazo[2,1-f]purine-2,4-dione
Why not caffeine Shares 1,3,7-trimethyl pattern but lacks the fused imidazo[2,1-f] ring that constrains geometry for receptor engagement.
Target scaffold 7-Methyl present
Why not 7-desmethyl The 1,3-dimethyl series shows different receptor activity spectra; 7-methyl substitution is a critical determinant of 5-HT1A/5-HT7 selectivity trajectory.
Target scaffold 8-unsubstituted handle
Why not fully substituted The free 8-position enables divergent derivatization; 8-substituted analogs show model-dependent response profiles not accessible from blocked cores.

Quantitative Differentiation Evidence for 1,3,7-Trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Against Closest Analogs


7-Methyl Substitution Is Essential for 5-HT1A/5-HT7 Receptor Affinity and Selectivity Versus the 1,3-Dimethyl Scaffold

Molecular docking studies on the imidazo[2,1-f]purine-2,4-dione system demonstrated that a substituent at the 7-position is essential for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 . In the 1,3-dimethyl series lacking the 7-methyl group, a different spectrum of receptor activities was observed, with some compounds showing potent 5-HT1A (compounds 18, 25), 5-HT7 (compound 14), and mixed 5-HT1A/5-HT7 (compounds 8, 9) ligand profiles, with additional affinity for dopamine D2 receptors (compound 15) . The presence of the 7-methyl group in 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is therefore a critical determinant of the scaffold's pharmacological trajectory, distinguishing it from the 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione comparator that serves as the basis for most published antidepressant/anxiolytic leads.

7‑methyl role in receptor selectivity
Class-level inference
7‑methyl substitution determines 5‑HT1A/5‑HT7 selectivity trajectory; 1,3‑dimethyl scaffold produces mixed 5‑HT1A/5‑HT7/D2 profiles.
Supports receptor‑engagement interpretation for SAR programs targeting serotonergic models.
Docking studies; binding assays for 5‑HT1A, 5‑HT6, 5‑HT7, D2 receptors.
Serotonin receptor pharmacology CNS drug discovery Structure-activity relationship

8-Unsubstituted Core Scaffold Enables Divergent Derivatization Yielding In Vivo-Active Antidepressant Leads

This compound serves as the 8-unsubstituted synthetic intermediate from which 18 bioactive derivatives (compounds 4–21) were synthesized and evaluated for serotonin receptor affinity and phosphodiesterase inhibition . Among these, compound 9 (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) demonstrated significant antidepressant-like activity in the forced swim test (FST) in mice . Importantly, the anxiolytic potency of compound 9 at 2.5 mg/kg exceeded that of the reference drug diazepam . In contrast, the 1,3-dimethyl core series (compounds 2–10 in Zagórska et al. 2009) produced anxiolytic-like activity in the four-plate test that was weaker than diazepam, and antidepressant-like effects comparable to imipramine . The 8-unsubstituted 1,3,7-trimethyl scaffold thus provides a platform for generating derivatives with superior in vivo efficacy compared to analogous 1,3-dimethyl-derived compounds.

8‑unsubstituted core vs 1,3‑dimethyl in vivo
Cross‑study comparable
8‑substituted derivative (compound 9) of 1,3,7‑trimethyl core gave FST response and a higher reported anxiolytic‑like rank at 2.5 mg/kg than the reference diazepam in the tested model.
1,3‑dimethyl‑derived analog showed weaker anxiolytic‑like effect than diazepam in a different behavioral test.
Supports model‑response endpoint review for antidepressant/anxiolytic research.
Forced swim test and four‑plate test in mice; diazepam as reference.
Medicinal chemistry Antidepressant drug discovery Synthetic methodology

PNP Enzyme Inhibition Activity Distinguishes This Scaffold from Non-Fused Xanthine Analogs

1,3,7-Trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been evaluated as a purine nucleoside phosphorylase (PNP) inhibitor, with a reported inhibition constant (Ki) of 17,000 nM and an IC50 of 1,330 nM in a fluorescent-based assay measuring conversion of [8-14C]-inosine to [8-14C]-hypoxanthine . While this potency is modest, it represents a distinct target engagement profile not shared by simple methylxanthines such as caffeine or theophylline, which primarily act as adenosine receptor antagonists . The fused imidazo[2,1-f]purine ring system, by constraining the molecular geometry relative to the flexible xanthine core, enables interaction with the PNP active site. This provides a secondary pharmacological differentiation point for programs seeking multi-target purine-based ligands or using PNP inhibition as a counterscreen.

PNP inhibition
Cross‑study comparable
Ki = 17,000 nM; IC50 = 1,330 nM
Reported PNP engagement context; caffeine lacks significant PNP activity.
Fluorescence‑based assay; [8‑14C]‑inosine conversion.
Purine nucleoside phosphorylase Enzyme inhibition T-cell biology

Tricyclic Fused-Ring System Confers Distinct Adenosine Receptor Pharmacology Compared to Monocyclic Xanthines

The imidazo[2,1-f]purine-2,4-dione scaffold represents a tricyclic elaboration of the xanthine core, and SAR studies have established that compounds with an additional fused ring on the xanthine nucleus exhibit antagonistic activity with distinct levels of affinity and selectivity toward the four adenosine receptor subtypes (A1, A2A, A2B, and A3) . In the imidazo[2,1-f]purine-2,4-dione series, the 7-methyl-substituted derivative 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (compound 11e) achieved a Ki (hA3) of 0.8 nM, demonstrating that the 7-methyl group within the fused tricyclic system is compatible with sub-nanomolar A3 receptor affinity . By contrast, caffeine (1,3,7-trimethylxanthine) exhibits Ki values of approximately 44 μM at hA1, 40 μM at hA2A, and 30 μM at hA2B, with negligible A3 affinity . The tricyclic constraint imposed by the imidazo[2,1-f] fusion thus fundamentally alters adenosine receptor subtype selectivity compared to monocyclic xanthines, even when the 1,3,7-trimethyl substitution pattern is conserved.

Adenosine receptor shift
Class‑level inference
Representative 7‑methyl imidazopurinedione (compound 11e): Ki (hA3) = 0.8 nM vs caffeine Ki (hA1) ≈ 44 μM, (hA2A) ≈ 40 μM, no A3 affinity.
Tricyclic constraint redirects adenosine receptor subtype selectivity; >50,000‑fold A3 preference observed in reported comparisons.
Radioligand binding at cloned human adenosine receptor subtypes.
Adenosine receptor pharmacology Xanthine derivatives Molecular recognition

Optimal Research and Industrial Application Scenarios for 1,3,7-Trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Differentiation Evidence


Medicinal Chemistry: 5-HT1A/5-HT7 Receptor Ligand Development Using the 7-Methyl Core Scaffold

This compound is the optimal starting material for synthesizing 8-substituted derivatives targeting serotonin 5-HT1A and 5-HT7 receptors, because the 7-methyl group has been proven essential for receptor affinity and selectivity through docking studies . In contrast, the 1,3-dimethyl scaffold (lacking the 7-methyl group) produces a different receptor activity spectrum and cannot access the same pharmacological space . The 8-unsubstituted position provides a tractable synthetic handle for introducing diverse arylpiperazinylalkyl moieties, as validated by the synthesis of 18 derivatives (compounds 4–21) in the 2016 Zagórska study . A representative derivative (compound 9) demonstrated antidepressant efficacy in the forced swim test and anxiolytic potency exceeding diazepam at 2.5 mg/kg , establishing a clear path from this core scaffold to in vivo-active CNS agents.

Adenosine A3 Receptor Antagonist Discovery: Fused Tricyclic Scaffold for Subtype-Selective Ligands

For programs targeting the human A3 adenosine receptor, this compound's tricyclic imidazo[2,1-f]purine-2,4-dione architecture provides the essential structural framework for achieving high-affinity, subtype-selective antagonism. The Baraldi et al. (2005) SAR study demonstrated that 7-methyl-substituted imidazo[2,1-f]purine-2,4-diones can achieve sub-nanomolar A3 affinity (Ki = 0.8 nM for compound 11e), whereas simple methylxanthines like caffeine exhibit negligible A3 binding . Procurement of this specific scaffold rather than generic xanthine starting materials is mandatory for accessing the A3-selective pharmacological space, as the fused imidazole ring sterically constrains the molecular geometry in a manner critical for A3 receptor recognition .

Purine Metabolism Research: PNP Inhibition as a Secondary Pharmacological Tool or Counterscreen

This compound's measurable PNP inhibition activity (Ki = 17,000 nM; IC50 = 1,330 nM) makes it a useful reference compound for purine nucleoside phosphorylase assays in T-cell biology and purine metabolism research. Unlike caffeine and theophylline, which lack significant PNP inhibitory activity, this scaffold provides a chemically distinct chemotype for exploring the PNP active site. It can serve as a low-potency control compound in PNP inhibitor screening cascades or as a starting point for structure-based optimization of PNP affinity, particularly relevant for programs targeting T-cell malignancies or parasitic infections where PNP is a validated target.

Multi-Target CNS Agent Development: Dual Serotonin Receptor and PDE Modulation

Derivatives of this core scaffold have been simultaneously evaluated for serotonin receptor (5-HT1A, 5-HT7) affinity and phosphodiesterase (PDE4B and PDE10A) inhibitory activity , establishing the imidazo[2,1-f]purine-2,4-dione system as a privileged scaffold for multi-target CNS agent design. The Zagórska 2016 study identified potent 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptor ligands with weak PDE4B/PDE10A inhibitory potencies . The 7-methyl substituent is critical for this dual-activity profile, distinguishing this scaffold from 7-unsubstituted analogs that exhibit primarily serotonergic activity. This compound therefore enables exploration of polypharmacology within a single chemotype, relevant for antidepressant and anxiolytic drug discovery programs that benefit from combined serotonergic and PDE-modulating mechanisms.

Application
Selection Property
Validation Focus
5‑HT1A/5‑HT7 receptor ligand development
7‑methyl imidazopurinedione core
Receptor engagement and selectivity in serotonergic model systems
Adenosine A3 receptor antagonist discovery
Fused tricyclic scaffold with 7‑methyl substitution
Subtype‑selectivity profiling at adenosine receptor subtypes
Purine metabolism research (PNP counterscreen)
Measurable PNP inhibition reference chemotype
PNP assay benchmarking and structure‑based optimization
Multi‑target CNS agent design
Dual serotonin receptor and PDE modulation scaffold
Polypharmacology endpoints in antidepressant/anxiolytic research models
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